molecular formula C22H24N4O5 B4307913 methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Cat. No.: B4307913
M. Wt: 424.4 g/mol
InChI Key: AVLJZTDFLITTTA-UHFFFAOYSA-N
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Description

Methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate is a complex organic compound with potential applications in various scientific fields due to its unique structure and chemical properties. The molecular framework integrates a blend of functional groups that contribute to its reactivity and versatility in synthesis and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate typically involves multi-step procedures:

  • Starting Materials: : It begins with the preparation of core intermediates such as a pyrazole ring and a pyrano[2,3-c]pyrazole system.

  • Reaction Conditions: : Key steps include cyclization reactions, condensation reactions, and functional group modifications.

  • Purification: : Techniques like recrystallization, chromatography, and distillation are employed to purify the compound.

Industrial Production Methods

In an industrial setting, the process is scaled up with optimized reaction conditions to ensure high yield and purity. Industrial synthesis focuses on cost-effectiveness and scalability, often utilizing automated reactors and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the available functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Acidic or basic media, catalysts like palladium or copper.

Major Products

The reactions produce a range of derivatives depending on the functional groups involved, often leading to further functionalized pyrazole or pyranopyrazole compounds.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions.

Biology

  • Bioactive Molecules: : Potential use in the synthesis of pharmaceuticals.

Medicine

  • Drug Development: : Its unique structure makes it a candidate for drug screening and development.

Industry

  • Material Science: : Incorporation in polymers and advanced materials.

Mechanism of Action

The effects of methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate are mediated through its interaction with molecular targets such as enzymes or receptors. The pathways involved often include modulation of metabolic processes, inhibition of specific enzymes, or binding to receptor sites, leading to biological effects.

Comparison with Similar Compounds

Methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate is unique due to its structural features and functional groups, which distinguish it from other compounds such as:

  • Methyl {6-amino-5-cyano-4-(phenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate: : Lacks the cyclopentyloxy group, altering its reactivity and applications.

  • Methyl {6-amino-5-cyano-4-[3-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate: : The position of the methoxy group changes, affecting its chemical behavior.

Each of these related compounds has distinct properties and applications, illustrating the importance of specific structural elements in chemical functionality and utility.

Properties

IUPAC Name

methyl 2-[6-amino-5-cyano-4-(4-cyclopentyloxy-3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-28-17-9-12(7-8-16(17)30-13-5-3-4-6-13)19-14(11-23)21(24)31-22-20(19)15(25-26-22)10-18(27)29-2/h7-9,13,19H,3-6,10,24H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLJZTDFLITTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)CC(=O)OC)N)C#N)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
Reactant of Route 2
methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
Reactant of Route 5
methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
Reactant of Route 6
methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

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